![molecular formula C23H32O3 B3049473 3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one CAS No. 20802-57-7](/img/structure/B3049473.png)
3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one
Vue d'ensemble
Description
3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5’-oxolane]-2’-one (let’s call it MDSP ) is a complex organic compound with the following chemical formula: C₇₃H₉₈O₉ . It belongs to the class of spirocyclic compounds and exhibits intriguing structural features. The compound contains multiple stereocenters, which contribute to its unique properties .
Synthesis Analysis
The synthesis of MDSP involves intricate steps, including cyclization reactions, spiro formation, and stereochemical control. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. These methods often rely on advanced organic chemistry techniques, such as asymmetric catalysis and protecting group strategies. Further studies are needed to optimize the synthesis and develop scalable approaches .
Molecular Structure Analysis
MDSP’s molecular structure is captivating. It features a spiro-fused cyclopentane ring system, with additional substituents and an oxolane moiety. The arrangement of atoms in the spirocyclic core contributes to its stability and biological activity. Analyzing the stereochemistry and conformational preferences of MDSP provides insights into its interactions with biological targets .
Chemical Reactions Analysis
MDSP participates in various chemical reactions due to its functional groups. Researchers have investigated its reactivity toward nucleophiles, electrophiles, and oxidizing agents. Notably, the oxolane ring can undergo ring-opening reactions, leading to diverse derivatives. Understanding these transformations aids in designing analogs with improved properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antialgal and Antimicrobial Activities
Antialgal Activity : Compounds similar to 3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one, particularly dihydrophenanthrenes and phenanthrenes, have been synthesized and shown to have strong antialgal activity. They effectively inhibit the growth of the green alga Selenastrum capricornutum, indicating potential applications in controlling algal blooms or in biotechnological applications involving algae (DellaGreca et al., 2001).
Antimicrobial Activity : Related phenanthrene compounds have demonstrated significant antimicrobial activities. One such compound, isolated from Juncus effusus, showed remarkable antifungal activities against several agricultural pathogenic fungi and significant antibacterial activities against human pathogenic bacteria (Zhao et al., 2018).
Chemical Synthesis and Reactivity
Synthesis and Phytotoxicity : A study on the synthesis of various phenanthrenes, including derivatives similar to the compound , noted their in vitro phytotoxicity against microalgae. This research expands the understanding of synthetic routes and potential environmental impacts of such compounds (DellaGreca et al., 2002).
Photochemical Properties : Research on derivatives of 3-methoxy-3-aryl-3H-1-oxacyclopenta[l]phenanthren-2-one revealed interesting photochemical behaviors, such as singlet-mediated decarbonylation, which could be relevant for understanding the photochemical pathways of similar compounds (Thumpakara et al., 2010).
Biological and Pharmacological Potential
Cytotoxic and Antifungic Activities : Phenanthrene derivatives, akin to the compound , have been isolated from natural sources and tested for various biological activities. These include cytotoxicity against cancer cell lines and antifungal activities, suggesting potential applications in pharmaceutical research (Freitas et al., 2015).
Endophytic Fungus Derivatives : Studies on Aspergillus fumigatus, an endophytic fungus, have led to the isolation of compounds structurally related to 3-Methoxy-10,13-dimethylspiro[...]-2'-one. These compounds exhibited cytotoxic properties against human hepatocellular carcinoma cell lines, opening avenues for cancer research (Liang et al., 2015).
Mécanisme D'action
MDSP’s biological activity remains an area of active research. Preliminary studies suggest that it may interact with specific receptors or enzymes, modulating cellular processes. Investigating its binding affinity, selectivity, and downstream effects will elucidate its mechanism of action. Potential therapeutic applications include anti-inflammatory, anticancer, or neuroprotective effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-21-10-6-16(25-3)14-15(21)4-5-17-18(21)7-11-22(2)19(17)8-12-23(22)13-9-20(24)26-23/h4,14,17-19H,5-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMHWOWJDRPCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943026 | |
| Record name | 3-Methoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one | |
CAS RN |
20802-57-7 | |
| Record name | 3-Methoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypregna-3,5-diene-21,17α-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



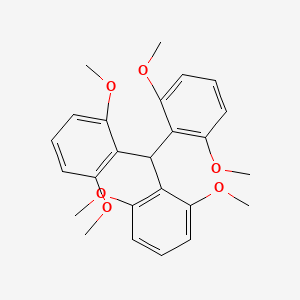
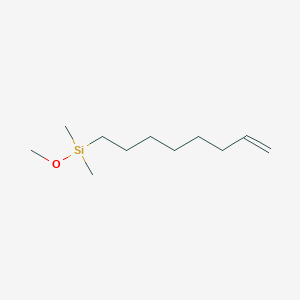
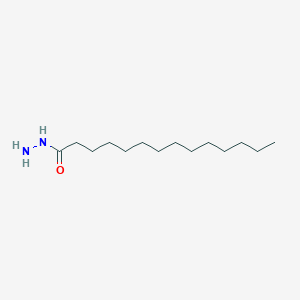



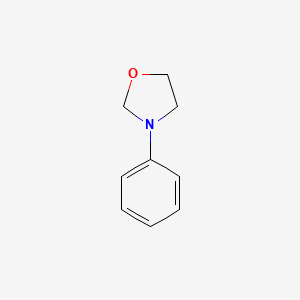
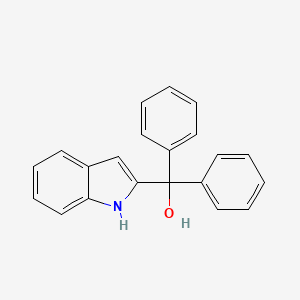
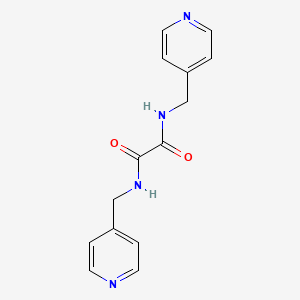
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
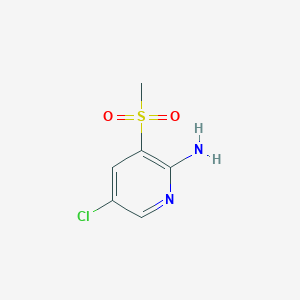
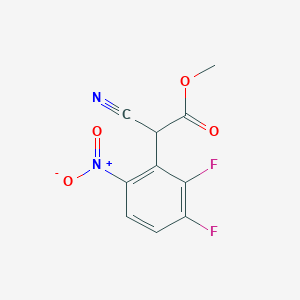
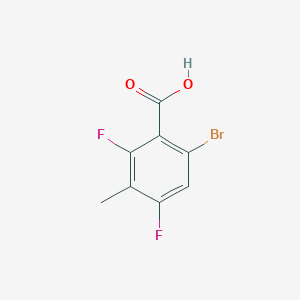
![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)